molecular formula C24H23NO7S B3658719 Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate

Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate

Cat. No.: B3658719
M. Wt: 469.5 g/mol
InChI Key: KECZSVGIDPRYQA-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the naphthofuran core, followed by the introduction of the sulfonamide group and other substituents. Common reagents and conditions used in these reactions include:

    Starting Materials: Naphthalene derivatives, furan derivatives, sulfonyl chlorides, and ethoxybenzenes.

    Reagents: Strong acids or bases, catalysts such as palladium or platinum, and solvents like dichloromethane or toluene.

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and controlled pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
  • Methyl 5-(4-ethoxybenzenesulfonamido)-2-(hydroxymethyl)naphtho[1,2-B]furan-3-carboxylate
  • Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-acetate

Uniqueness

Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO7S/c1-4-31-15-9-11-16(12-10-15)33(27,28)25-20-13-19-22(24(26)30-3)21(14-29-2)32-23(19)18-8-6-5-7-17(18)20/h5-13,25H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECZSVGIDPRYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 2
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 3
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 4
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 5
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 6
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate

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